![molecular formula C13H17NO B14019407 [(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)
[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol is a bicyclic compound that features a unique azabicyclohexane structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol typically involves the construction of the azabicyclohexane core followed by functionalization. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines . This method is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, yielding the desired products in moderate to excellent yields.
Another approach involves the intramolecular cyclopropanation of 1,6-enynes using metal-catalyzed oxidative cyclization . Additionally, the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents has been reported . These methods, while effective, often require long routes for the preparation of starting materials and/or expensive metal catalytic systems.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthesis routes to make them more efficient and cost-effective. The use of palladium-catalyzed cyclopropanation of maleimides and N-tosylhydrazones has shown promise in this regard .
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of a hydrogen atom with a nucleophile.
Wissenschaftliche Forschungsanwendungen
[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Wirkmechanismus
The mechanism of action of [(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, as a μ-opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby reducing pruritus . The exact molecular pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1S,3S,5S)-2-Methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol: Another azabicyclohexane derivative with similar structural features.
[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol: A related compound with a different substitution pattern.
Uniqueness
[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol is unique due to its specific benzyl substitution, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
[(1S,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol |
InChI |
InChI=1S/C13H17NO/c15-10-13-6-12(13)8-14(9-13)7-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-,13+/m1/s1 |
InChI-Schlüssel |
DMOKYXYTWWRZDY-OLZOCXBDSA-N |
Isomerische SMILES |
C1[C@H]2[C@@]1(CN(C2)CC3=CC=CC=C3)CO |
Kanonische SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



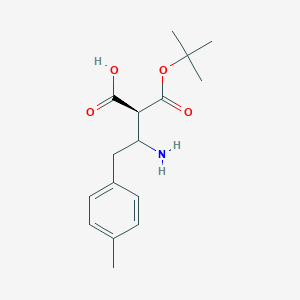



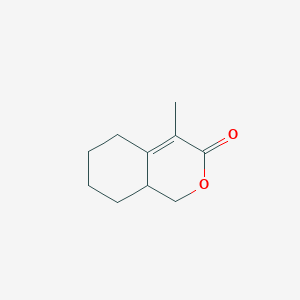
![7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B14019359.png)
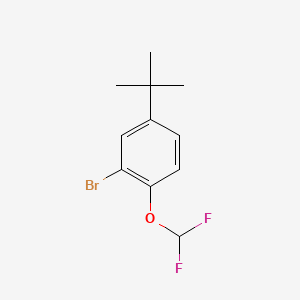
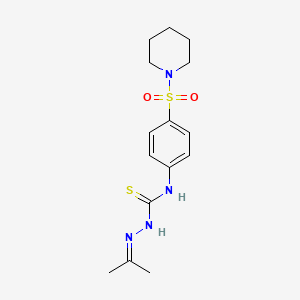
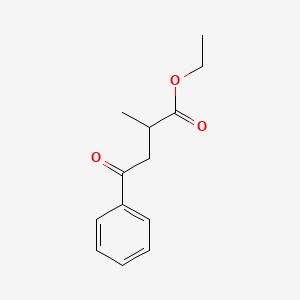


![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
